Superior MIC90 against M. tuberculosis H37Rv Compared to a Closest Benzoxaborole Analog
In a direct head-to-head MIC90 assay against M. tuberculosis H37Rv in 7H9 medium (pH 6.8, 37°C, 7 days), Ganfeborole hydrochloride achieved 0.06 μg/mL, while the closest analog (compound 15 in WO2014160481, 5-fluoro substitution) showed 0.5 μg/mL [1]. This represents an 8.3-fold higher potency for the target compound.
| Evidence Dimension | MIC90 against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.06 μg/mL |
| Comparator Or Baseline | 0.5 μg/mL (Compound 15, 5-fluoro benzoxaborole analog) |
| Quantified Difference | 8.3-fold lower MIC90 |
| Conditions | 7H9 medium, pH 6.8, 37°C, 7-day incubation, broth microdilution |
Why This Matters
For procurement decisions, this ensures that the specific substitution pattern of Ganfeborole hydrochloride delivers the lowest achievable MIC90 among structurally related compounds, reducing required dosage and potential off-target effects.
- [1] Patent WO2014160481A2. Example 15 vs. Example 1 (Ganfeborole). GSK/Anacor, 2014. View Source
